2-bromo-1H-imidazole-5-sulfonyl chloride
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Overview
Description
2-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 2 and a sulfonyl chloride group at position 5 of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of 1H-imidazole followed by sulfonylation. One common method includes the reaction of 1H-imidazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at position 2. The resulting 2-bromo-1H-imidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at position 5.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1H-imidazole-5-sulfonyl chloride derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-bromo-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and sulfonyl chloride group are reactive sites that can undergo various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1H-imidazole-5-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-iodo-1H-imidazole-5-sulfonyl chloride: Similar structure but with an iodine atom instead of bromine.
1H-imidazole-5-sulfonyl chloride: Lacks the halogen atom at position 2.
Uniqueness
2-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry and research applications.
Properties
CAS No. |
1784124-22-6 |
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Molecular Formula |
C3H2BrClN2O2S |
Molecular Weight |
245.5 |
Purity |
95 |
Origin of Product |
United States |
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